molecular formula C15H25NO B5785686 N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine

N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine

Cat. No. B5785686
M. Wt: 235.36 g/mol
InChI Key: WJHNTCAJUWYUNA-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine, commonly known as DMPEA, is a chemical compound that belongs to the family of phenethylamines. DMPEA has gained significant interest in scientific research due to its potential therapeutic properties. The purpose of

Mechanism of Action

The exact mechanism of action of DMPEA is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters, such as serotonin and norepinephrine. DMPEA has also been found to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes, including calcium signaling and cell survival.
Biochemical and Physiological Effects
DMPEA has been found to exhibit several biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. DMPEA has also been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

DMPEA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It also exhibits low toxicity levels, making it safe for use in animal studies. However, DMPEA has some limitations for lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the dosage and administration method.

Future Directions

There are several future directions for the study of DMPEA. One potential area of research is its use in the treatment of neurodegenerative diseases. DMPEA has been found to exhibit neuroprotective effects, and further studies may reveal its potential as a therapeutic agent. Another area of research is the development of new DMPEA derivatives with improved efficacy and reduced toxicity levels. Additionally, further studies are needed to fully understand the mechanism of action of DMPEA and its effects on various cellular processes.
Conclusion
In conclusion, DMPEA is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic properties. It can be synthesized through a multi-step process and has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. DMPEA has several advantages for lab experiments, but its mechanism of action is not fully understood. Future research may reveal its potential as a therapeutic agent for various diseases, including neurodegenerative diseases.

Synthesis Methods

DMPEA can be synthesized through a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with diethylamine, followed by reduction with lithium aluminum hydride. This process yields DMPEA as a white crystalline solid with a melting point of 59-60°C.

Scientific Research Applications

DMPEA has been the focus of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and antidepressant effects. DMPEA has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N,N-diethyl-2-(2,3,5-trimethylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-6-16(7-2)8-9-17-15-11-12(3)10-13(4)14(15)5/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHNTCAJUWYUNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=CC(=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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